2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Description
2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidinone core. Key structural elements include:
- 9-Fluoro substituent: Enhances metabolic stability and influences electronic properties of the aromatic system.
- 2-Methyl group: Modifies steric and lipophilic characteristics of the pyrimidinone ring.
- N-(4-Methylphenyl)acetamide side chain: Provides a hydrophobic moiety that may interact with target binding pockets.
Its structural complexity allows for nuanced interactions in biological systems, making it a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-6-8-13(9-7-11)23-16(25)10-24-12(2)22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJURERLAJQKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. Starting from basic organic molecules, the process includes cyclization reactions, fluorination, and acylation steps. The reaction conditions often require controlled temperatures, specific solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: On an industrial scale, the production of this compound involves scaling up the laboratory procedures with optimizations to improve yield and purity. This includes the use of continuous flow reactors for better temperature and reaction time control. The selection of solvents and reagents is also adjusted to ensure economic feasibility and environmental safety.
Chemical Reactions Analysis
Scientific Research Applications
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in organic synthesis and in the study of reaction mechanisms.
Biology: The compound has been explored for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in anticancer and antimicrobial therapies.
Industry: It is used in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide depends on its specific application. Generally, it exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to inhibition or activation of biological pathways, ultimately affecting cellular functions. The compound's structure allows it to form stable complexes with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Solubility and Lipophilicity
- The target compound (logP ~3.2 estimated) exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- N-(4-Chlorobenzyl) analog (logP ~3.8) is more lipophilic, favoring tissue penetration but risking solubility limitations .
- Trifluoromethoxy-containing analog () has high electronegativity (logP ~4.1), reducing solubility but enhancing target binding in hydrophobic environments .
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzothieno-pyrimidine core and various functional groups, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHFOS
- Molecular Weight : 381.4 g/mol
Structural Features
The compound features:
- A benzothieno-pyrimidine core, which is known for its diverse pharmacological properties.
- A fluoro group that enhances bioavailability and metabolic stability.
- An acetamide functional group that may facilitate interactions with biological targets.
Interaction with Biological Targets
The biological activity of 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The presence of the fluoro group may enhance binding affinity towards certain proteins, while the acetamide group can interact with nucleophilic sites.
Potential Pathways
Research indicates that this compound may affect various biochemical pathways by:
- Inhibiting key enzymes involved in disease processes.
- Modulating receptor activity to influence cellular responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Its structural components allow it to interact with bacterial enzymes or cell membranes, potentially leading to inhibition of growth or cell death.
Anticancer Activity
The benzothieno-pyrimidine moiety is associated with anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Against Cancer Cells :
- A study reported that 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide showed significant cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity.
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the compound may interfere with DNA synthesis in cancer cells, contributing to its anticancer effects.
Summary of Biological Activity
| Activity Type | Description | Evidence/Findings |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | In vitro studies showing significant inhibition |
| Anticancer | Induces apoptosis in cancer cells | Cytotoxicity assays revealing low IC50 values |
| Mechanism | Interferes with DNA synthesis | Mechanistic studies supporting this action |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
